4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Overview
Description
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorobenzoyl group attached to a hydrazinyl moiety, which is further connected to an oxobutenoic acid backbone. Its distinct structure makes it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2,4-dichlorobenzoyl hydrazine. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorobenzoyl group may enhance the compound’s binding affinity to its targets, increasing its potency. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes involved in metabolic pathways and signaling cascades.
Comparison with Similar Compounds
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid can be compared with similar compounds such as:
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazinylidene-oxobutanoic acid backbone but differ in the substituents on the benzoyl group.
4-[2-(2,4-Dichlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide: This compound has an additional ethoxyphenyl group, which may alter its chemical properties and biological activities.
Properties
IUPAC Name |
4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O4/c12-6-1-2-7(8(13)5-6)11(19)15-14-9(16)3-4-10(17)18/h1-5H,(H,14,16)(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKLXAGHNEJRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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